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Abstract
Danofloxacin mesylate, a third-generation fluoroquinolone antibiotic exclusively for veterinary

use, exhibits a broad spectrum of activity against various bacterial pathogens. This technical

guide provides a comprehensive overview of the synthesis of danofloxacin mesylate,

detailing the requisite precursors, reaction pathways, and experimental protocols. The

synthesis fundamentally involves a convergent strategy, wherein two key intermediates,

(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane and 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-

oxo-3-quinolinecarboxylic acid, are synthesized separately and subsequently coupled. This

guide presents detailed methodologies for the preparation of these precursors and their final

condensation to yield danofloxacin, followed by its conversion to the mesylate salt. Quantitative

data, where available in the referenced literature, is summarized, and reaction workflows are

visually represented to facilitate a deeper understanding of the synthetic process.

Introduction
Danofloxacin is a synthetic fluoroquinolone characterized by a cyclopropyl group at the N-1

position, a fluorine atom at C-6, and a unique diazabicyclo[2.2.1]heptane moiety at the C-7

position.[1] This structural arrangement confers potent bactericidal activity, primarily through

the inhibition of bacterial DNA gyrase.[1] The mesylate salt form enhances the solubility and

stability of the active pharmaceutical ingredient.[2]
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The synthesis of danofloxacin mesylate is a multi-step process that can be conceptually

divided into three main stages:

Synthesis of the Chiral Side Chain: Preparation of (1S,4S)-5-methyl-2,5-

diazabicyclo[2.2.1]heptane.

Synthesis of the Quinolone Core: Preparation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-

oxo-3-quinolinecarboxylic acid.

Final Assembly and Salt Formation: Condensation of the two precursors and subsequent

formation of the mesylate salt.

This guide will provide a detailed examination of each of these stages.

Synthesis of the Chiral Side Chain: (1S,4S)-5-
methyl-2,5-diazabicyclo[2.2.1]heptane
The synthesis of the crucial chiral diamine side chain commences with the naturally occurring

amino acid, trans-4-hydroxy-L-proline, ensuring the correct stereochemistry in the final product.

The general synthetic approach involves the formation of a bicyclic system through

intramolecular cyclization.

Synthesis Pathway
A commonly employed pathway involves the initial protection of the amine and carboxyl groups

of trans-4-hydroxy-L-proline, followed by modification of the hydroxyl group to a leaving group

to facilitate cyclization.

trans-4-hydroxy-L-proline N-tosyl-trans-4-hydroxy-L-proline Tosylation (2S,4S)-4-hydroxyprolinol Reduction Dit-O-tosyl-(2S,4S)-4-hydroxyprolinol Tosylation (1S,4S)-2-methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane

 Cyclization
(Methylamine) (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane Detosylation
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Caption: Synthesis of the chiral side chain.

Experimental Protocols
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Step 1: N-Tosylation of trans-4-hydroxy-L-proline

Procedure: trans-4-hydroxy-L-proline is reacted with p-toluenesulfonyl chloride in the

presence of a base, such as sodium hydroxide, in an aqueous medium.[3]

Details: While specific quantitative data from a single source is limited, this standard

protection reaction is typically carried out at reduced temperatures (0-5 °C) to control

exothermicity, followed by stirring at room temperature until completion.

Step 2: Reduction to (2S,4S)-4-hydroxyprolinol

Procedure: The carboxylic acid functionality of N-tosyl-trans-4-hydroxy-L-proline is reduced

to a primary alcohol. This can be achieved using a reducing agent like sodium borohydride.

[4]

Details: The reaction is generally performed in an appropriate solvent, such as

tetrahydrofuran (THF), and may require extended reaction times.

Step 3: Di-O-Tosylation of (2S,4S)-4-hydroxyprolinol

Procedure: The two hydroxyl groups of the prolinol derivative are converted to tosylates by

reacting with p-toluenesulfonyl chloride in the presence of a base like pyridine.[3] This step

activates the hydroxyl groups for the subsequent cyclization.

Details: The reaction is typically run at low temperatures to control reactivity and selectivity.

Step 4: Cyclization with Methylamine

Procedure: The ditosylated intermediate undergoes intramolecular cyclization upon reaction

with methylamine under pressure to form the bicyclic core.[3]

Details: This reaction is a key step in forming the rigid diazabicyclo[2.2.1]heptane structure.

The use of a sealed reaction vessel is necessary due to the volatility of methylamine.

Step 5: Detosylation

Procedure: The final step in the synthesis of the chiral side chain is the removal of the tosyl

protecting group. This is typically achieved by treatment with a strong acid, such as
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hydrobromic acid, at elevated temperatures.[4]

Details: The reaction mixture is heated to reflux for several hours to ensure complete

cleavage of the tosyl group. The product is then isolated as its hydrobromide salt.

Synthesis of the Quinolone Core: 1-cyclopropyl-6,7-
difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic
acid
The synthesis of the fluoroquinolone core is another critical multi-step process. A common

starting material for this synthesis is a suitably substituted benzoic acid derivative.

Synthesis Pathway
The Gould-Jacobs reaction is a classical and effective method for the synthesis of quinolones.

This pathway involves the reaction of an aniline derivative with an ethoxymethylenemalonate

derivative, followed by thermal cyclization and subsequent saponification.

2,4,5-trifluorobenzoic acid Ethyl 2,4,5-trifluorobenzoylacetate Claisen Condensation Ethyl 2-(2,4,5-trifluorobenzoyl)-3-cyclopropylaminoacrylate

 Reaction with Triethyl orthoformate
 & Cyclopropylamine Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Thermal Cyclization 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Saponification
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Caption: Synthesis of the quinolone core.

Experimental Protocols
Step 1: Synthesis of Ethyl 2,4,5-trifluorobenzoylacetate

Procedure: 2,4,5-trifluorobenzoic acid is converted to its corresponding ethyl ester. The ester

then undergoes a Claisen condensation with diethyl carbonate in the presence of a strong

base like sodium ethoxide to yield the β-ketoester.

Details: This reaction is typically performed under anhydrous conditions to prevent hydrolysis

of the reagents and intermediates.

Step 2: Reaction with Triethyl orthoformate and Cyclopropylamine
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Procedure: The resulting β-ketoester is reacted with triethyl orthoformate to form an enol

ether intermediate. Subsequent reaction with cyclopropylamine displaces the ethoxy group

to yield ethyl 2-(2,4,5-trifluorobenzoyl)-3-cyclopropylaminoacrylate.

Details: This two-step, one-pot reaction is a crucial part of the Gould-Jacobs pathway.

Step 3: Thermal Cyclization

Procedure: The intermediate is heated in a high-boiling solvent, such as Dowtherm A, to

effect an intramolecular cyclization to the quinolone ring system.

Details: High temperatures are required for this ring-closing reaction.

Step 4: Saponification

Procedure: The ethyl ester of the quinolone core is hydrolyzed to the corresponding

carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

Details: This final step yields the desired 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-

quinolinecarboxylic acid.

Final Assembly and Salt Formation
The final stage of the synthesis involves the coupling of the two key precursors and the

subsequent formation of the mesylate salt.

Synthesis Pathway

(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane

Danofloxacin (free base)

1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid  Condensation

Danofloxacin Mesylate Methanesulfonic acid

Click to download full resolution via product page

Caption: Final assembly and salt formation.
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Experimental Protocols
Step 1: Condensation Reaction

Procedure: (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane is reacted with 1-cyclopropyl-

6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in a suitable solvent, such as

pyridine or dimethyl sulfoxide (DMSO), often in the presence of a non-nucleophilic base like

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Details: The reaction is typically heated to drive the nucleophilic aromatic substitution to

completion.

Step 2: Formation of Danofloxacin Mesylate

Procedure: The isolated danofloxacin free base is dissolved in a suitable solvent, such as a

mixture of water and ethanol, and treated with one equivalent of methanesulfonic acid.[2]

Details: The danofloxacin mesylate salt precipitates from the solution upon cooling and can

be collected by filtration, washed, and dried. The solution is often refluxed to ensure

complete salt formation before crystallization.[2]

Quantitative Data Summary
Published literature provides some indications of yields for various steps, although a

comprehensive, step-by-step quantitative analysis from a single source is not readily available.

The following table summarizes representative yields found in the literature for analogous

reactions.
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Reaction
Step

Starting
Material

Product
Reagents
and
Conditions

Yield (%) Reference

Cyclization to

form the

diazabicyclo[

2.2.1]heptane

core

Ditosylated

prolinol

derivative

(1S,4S)-2-

methyl-5-

tosyl-2,5-

diazabicyclo[

2.2.1]heptane

Methylamine,

pressure
91.5 [5]

Synthesis of

Ethyl 1-

cyclopropyl-

6,7-difluoro-

8-methoxy-4-

oxo-1,4-

dihydroquinoli

ne-3-

carboxylate

3-

cyclopropyla

mino-2-

(2,4,5-

trifluoro-3-

methoxybenz

oyl)acrylic

acid ethyl

ester

Ethyl 1-

cyclopropyl-

6,7-difluoro-

8-methoxy-4-

oxo-1,4-

dihydroquinoli

ne-3-

carboxylate

K2CO3, DMF,

50 °C
95 [6]

Conclusion
The synthesis of danofloxacin mesylate is a well-established process that relies on the

efficient and stereocontrolled construction of two key building blocks: a chiral diamine side

chain and a functionalized quinolone core. The convergent nature of this synthesis allows for

the independent preparation and purification of these intermediates, leading to a high-quality

final active pharmaceutical ingredient. This guide has provided a detailed overview of the

synthetic pathways and experimental considerations for the preparation of danofloxacin
mesylate, intended to be a valuable resource for professionals in the fields of chemical and

pharmaceutical research and development. Further optimization of reaction conditions and

purification procedures can lead to improved overall yields and process efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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